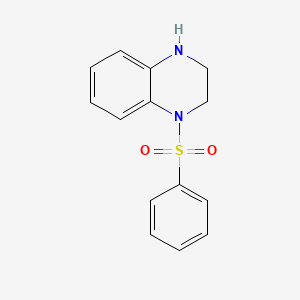
Quinoxaline,1,2,3,4-tetrahydro-1-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline,1,2,3,4-tetrahydro-1-(phenylsulfonyl)- is a heterocyclic compound that features a quinoxaline core structure with a phenylsulfonyl group attached This compound is part of a broader class of quinoxaline derivatives, which are known for their diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Quinoxaline,1,2,3,4-tetrahydro-1-(phenylsulfonyl)- typically involves the condensation of ortho-diamines with 1,2-diketones. A common method includes the reaction of 1,2-diaminobenzene with benzil in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: Quinoxaline,1,2,3,4-tetrahydro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which exhibit different biological activities.
Reduction: Reduction reactions can convert the quinoxaline ring to tetrahydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products:
Applications De Recherche Scientifique
Quinoxaline,1,2,3,4-tetrahydro-1-(phenylsulfonyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Quinoxaline,1,2,3,4-tetrahydro-1-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Phthalazine: Isomeric with quinoxaline, used in various pharmaceutical applications.
Cinnoline: Shares structural similarities and exhibits comparable chemical reactivity.
Uniqueness: Quinoxaline,1,2,3,4-tetrahydro-1-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which enhances its chemical reactivity and potential for diverse applications. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
6344-73-6 |
|---|---|
Formule moléculaire |
C14H14N2O2S |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C14H14N2O2S/c17-19(18,12-6-2-1-3-7-12)16-11-10-15-13-8-4-5-9-14(13)16/h1-9,15H,10-11H2 |
Clé InChI |
DTFRZJVIPOKBRW-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CN(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |
Key on ui other cas no. |
6344-73-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















